Product packaging for Austalide L(Cat. No.:CAS No. 87833-52-1)

Austalide L

Cat. No.: B12789423
CAS No.: 87833-52-1
M. Wt: 428.5 g/mol
InChI Key: XTSSAALSNSPVIH-OCFMFRIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Austalide L is a natural meroterpenoid compound primarily isolated from fungal genera such as Penicillium and Aspergillus . This complex polycyclic molecule is part of the larger austalide family, known for its intricate 5/6/6/6/6 pentacyclic ring system, which is relatively rare among its analogues . As a research chemical, this compound provides a valuable scaffold for investigating fungal secondary metabolism and for screening a variety of biological activities. Research into austalides has revealed a spectrum of potential bioactivities. Studies suggest that austalide derivatives exhibit antimicrobial properties , with some extracts containing this compound showing activity against strains like Staphylococcus aureus . Furthermore, various austalide analogs have demonstrated cytotoxic effects against cancer cell lines , inhibitory effects on enzymes such as α-glucosidase , and anti-inflammatory and antiviral potential, including activity against the influenza A (H1N1) virus . The compound's intricate structure also makes it an interesting subject for biosynthetic and synthetic chemistry studies . This product is strictly labeled For Research Use Only (RUO) . It is intended for use in laboratory research and chemical analysis and is not meant for diagnostic, therapeutic, or any human use. Please refer to the Certificate of Analysis for specific batch information regarding identity and purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32O6 B12789423 Austalide L CAS No. 87833-52-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87833-52-1

Molecular Formula

C25H32O6

Molecular Weight

428.5 g/mol

IUPAC Name

(1S,13R,14R,19S)-19-hydroxy-10-methoxy-1,4,14,18,18-pentamethyl-2,7-dioxapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-3(11),4,9-triene-8,17-dione

InChI

InChI=1S/C25H32O6/c1-13-15-12-30-21(27)18(15)20(29-6)14-11-16-23(4)8-7-17(26)22(2,3)25(23,28)10-9-24(16,5)31-19(13)14/h16,28H,7-12H2,1-6H3/t16-,23-,24+,25-/m1/s1

InChI Key

XTSSAALSNSPVIH-OCFMFRIESA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C3=C1O[C@]4(CC[C@@]5([C@@]([C@H]4C3)(CCC(=O)C5(C)C)C)O)C)OC

Canonical SMILES

CC1=C2COC(=O)C2=C(C3=C1OC4(CCC5(C(C(=O)CCC5(C4C3)C)(C)C)O)C)OC

Origin of Product

United States

Isolation and Structural Elucidation of Austalide L

Isolation Strategies from Fungal Producers

The isolation of Austalide L is a multi-step process that begins with the identification and cultivation of a producing fungal strain, followed by extraction and purification of the target metabolite.

Austalides are predominantly produced by fungal genera such as Aspergillus and Penicillium, many of which are isolated from marine environments. acs.orgmdpi.comresearchgate.net These marine-derived fungi have proven to be a rich source of novel and bioactive secondary metabolites. nih.govrsc.org this compound, specifically, has been identified from the culture of a marine-derived strain of the fungus Penicillium rudallense. acs.org The investigation of fungi from marine sources, such as those associated with sponges or soft corals, continues to yield new members of the austalide family, highlighting the biosynthetic potential of these microorganisms. mdpi.comresearchgate.netnih.gov

To obtain sufficient quantities of this compound for isolation, the producing fungus, Penicillium rudallense, is cultivated on a large scale. Fungal cultivation can be carried out using either solid-state or submerged liquid fermentation methods.

Cultivation Conditions: A common approach involves growing the fungus on a solid rice medium, which typically consists of rice and water, autoclaved and incubated for several weeks under static conditions at a controlled temperature, such as 25-28°C. mdpi.comnih.gov Alternatively, liquid fermentation can be employed, using a medium like Potato Dextrose Broth (PDB) prepared with artificial seawater. acs.org The culture is then incubated in a shaking incubator to ensure aeration and growth. acs.org

ParameterSolid-State Fermentation Example nih.govLiquid Fermentation Example acs.org
Medium Rice Culture MediumPotato Dextrose Broth (PDB) in artificial seawater
Incubation Time ~30 days9 days
Temperature 25°C27°C
Conditions StaticShaking (110 rpm)

Extraction: Following incubation, the entire fungal culture (both mycelia and medium) is extracted to isolate the secondary metabolites. A common and effective solvent for this purpose is ethyl acetate (B1210297) (EtOAc), which can efficiently extract a wide range of compounds, including meroterpenoids. nih.gov The resulting crude extract is then concentrated under vacuum to yield a residue containing this compound and other metabolites. nih.gov

The crude fungal extract is a complex mixture of compounds, from which this compound must be separated and purified. This is achieved through various chromatographic techniques that separate molecules based on their physical and chemical properties, such as polarity, size, and charge. nih.govjournalagent.com

The typical purification workflow involves:

Column Chromatography: The crude extract is first subjected to column chromatography, often using silica (B1680970) gel as the stationary phase. column-chromatography.com The sample is eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate or dichloromethane-methanol gradient), which separates the extract into multiple fractions. nih.gov

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process, identify the fractions containing the target compound, and determine appropriate solvent systems for further purification. nih.govjournalagent.com

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are often further purified using HPLC, particularly reversed-phase HPLC. nih.gov This high-resolution technique provides excellent separation, yielding the pure compound. nih.gov

This multi-step chromatographic process is essential for obtaining this compound in a highly purified form, suitable for structural analysis. column-chromatography.com

Advanced Spectroscopic Methods for this compound Structural Characterization

Once isolated, the precise chemical structure of this compound is determined using a suite of advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the primary tools for this purpose. rsc.orgscispace.com

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ukm.my For a complex structure like this compound, which possesses a pentacyclic 5/6/6/6/6 ring system, multidimensional NMR experiments are indispensable. nih.gov

¹H and ¹³C NMR: One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons present in the molecule. ukm.my

DEPT: The Distortionless Enhancement by Polarization Transfer (DEPT) experiment helps to distinguish between CH, CH₂, and CH₃ groups. ukm.my

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically on adjacent carbons (¹H-¹H correlations), which helps to piece together fragments of the molecule. ukm.my

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations), assigning specific protons to their corresponding carbons. ukm.my

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the complete molecular skeleton. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons, connecting the fragments established by COSY and establishing the connectivity between quaternary carbons and other parts of the molecule. ukm.my

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the relative stereochemistry of the molecule. researchgate.net

By combining the data from these multidimensional NMR experiments, researchers can meticulously piece together the complex, polycyclic structure of this compound and determine its relative configuration. springernature.com

High-Resolution Mass Spectrometry (HRMS), often utilizing electrospray ionization (ESI), is used to determine the exact molecular formula of a compound. nih.gov HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) to within a few parts per million (ppm). nih.gov

This precise mass is then used to calculate the elemental composition, yielding an unambiguous molecular formula. For example, in the analysis of a related compound, Austalide Z, HR-ESI-MS revealed a peak for the protonated molecule [M+H]⁺ at m/z 505.2068, which corresponded to the molecular formula C₂₆H₃₂O₁₀. nih.gov This technique is fundamental in the initial stages of structure elucidation, as the molecular formula provides the foundation upon which the structure is built using NMR data. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Stereochemistry Assignment

The determination of the absolute configuration of stereocenters in a chiral molecule like this compound is a critical aspect of its structural elucidation. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique employed for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its absolute stereochemistry.

In a study by Wang et al. (2019), this compound was isolated from a marine-derived strain of the fungus Penicillium rudallense. acs.org The experimental ECD spectrum of this compound was recorded and compared with those of other co-isolated, structurally related austalides, such as Austalide V and 17S-dihydroaustalide K. The ECD spectrum of this compound exhibits characteristic Cotton effects (CEs) that are crucial for assigning its absolute configuration. acs.org Specifically, the spectrum shows a negative Cotton effect at approximately 268 nm, a positive CE around 230 nm, and another negative CE at 212 nm. acs.org This observed pattern is consistent with the ECD spectra of other known austalides, allowing for the confident assignment of the absolute configuration of this compound as 11S, 13R, 14R, 20S, and 21R. acs.org

The consistency of the ECD spectra across related austalides suggests a conserved stereochemical framework within this family of natural products, which is instrumental in assigning the stereochemistry of new analogues.

Table 1: Experimental Electronic Circular Dichroism (ECD) Data for this compound

Wavelength (nm)Cotton Effect (Δε)
268Negative
230Positive
212Negative

This interactive table summarizes the key Cotton effects observed in the ECD spectrum of this compound, which are fundamental to the determination of its absolute stereochemistry.

X-ray Crystallographic Analysis for Definitive Structural Resolution (where applicable to this compound or related analogues)

X-ray crystallography is the benchmark method for the unambiguous determination of the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and absolute stereochemistry. As of the current literature, a specific single-crystal X-ray diffraction analysis for this compound itself has not been reported. The compound is often isolated as an amorphous powder or in quantities insufficient for the growth of high-quality single crystals suitable for diffraction studies.

However, the absolute configuration of the entire austalide family of compounds was definitively established through the X-ray crystallographic analysis of a derivative of a closely related analogue, Austalide D. This seminal work provided the foundational stereochemical framework for other members of the austalide class, including this compound. By comparing spectroscopic data (such as NMR and ECD) of this compound with the data for compounds whose structures were confirmed by X-ray crystallography, its absolute stereochemistry can be confidently inferred. This approach, correlating data to a crystallographically-defined standard, is a common and valid strategy in the structural elucidation of natural products when direct crystallographic analysis of the target compound is not feasible.

Biosynthetic Investigations of Austalide L

Elucidation of Hybrid Polyketide-Terpenoid Biosynthetic Pathways

The structural architecture of Austalide L strongly suggests a hybrid origin, and isotopic labeling studies have confirmed that its biosynthesis proceeds through a mixed polyketide-terpenoid pathway. This involves the convergence of two major metabolic routes: the acetate (B1210297) pathway for the aromatic portion and the mevalonate (B85504) pathway for the terpenoid-derived moiety.

Early biosynthetic studies on related austalides, such as Austalide D, laid the groundwork for understanding the origins of the entire class of compounds, including this compound. Feeding experiments with isotopically labeled precursors have demonstrated that the phthalide (B148349) core of the austalide skeleton is derived from acetate, a hallmark of polyketide biosynthesis. rsc.org Concurrently, the intricate polycyclic terpenoid portion originates from mevalonate, the central precursor for all isoprenoids. rsc.org

The convergence of these two pathways leads to the formation of a key intermediate, 6-[(2E,6E)-farnesyl]-5,7-dihydroxy-4-methylphthalide. rsc.org This molecule represents the fusion of the polyketide-derived phthalide and a farnesyl group, a C15 isoprenoid synthesized via the mevalonate pathway.

PrecursorMetabolic PathwayContribution to this compound
AcetatePolyketide SynthesisForms the aromatic phthalide core
MevalonateTerpenoid SynthesisForms the farnesyl-derived polycyclic system

The transformation of the linear farnesyl-phthalide precursor into the complex, multi-ring structure of the austalides has been a subject of detailed investigation. An initial hypothesis suggested a cyclization mechanism initiated by the stereospecific attack of a phenolic hydroxyl group on the farnesyl chain to form a chromene intermediate. rsc.org However, further isotopic labeling studies provided evidence that ruled out the intermediacy of this chromene. nih.gov

An alternative and now more widely accepted proposal involves a polyene cyclization cascade initiated by the epoxidation of the terminal double bond of the farnesyl group. nih.govacs.org This is followed by protonation of the epoxide, which triggers a series of cyclizations to form the characteristic fused ring system of the austalides. A key feature of this proposed mechanism is the enzyme-controlled stereospecific cyclization of the phenolic oxygen to generate the cis-fused chroman ring, a defining feature of most austalides. nih.govacs.org

Central to the proposed cyclization cascade is the formation of a C-11 carbocation intermediate. rsc.orgmdpi.com This reactive species is generated following the initial cyclization steps of the farnesyl chain. The cyclase enzyme is thought to stabilize this carbocation, possibly through interactions with nucleophilic residues or by forming an ion-pair with a negatively charged group on the enzyme. rsc.org This enzymatic control dictates the stereochemical outcome of the subsequent ring closure, where the C-7 phenolic oxygen attacks the C-11 carbocation to form the chroman ring with the correct cis-fused stereochemistry observed in the austalides. rsc.orgnih.gov

Enzymology of this compound Biosynthesis

The intricate chemical transformations in the biosynthesis of this compound are orchestrated by a suite of specialized enzymes. These biocatalysts are encoded by a biosynthetic gene cluster (BGC), which directs the step-by-step assembly of the final natural product. While the specific BGC for this compound has not been fully characterized, studies on the biosynthesis of the related compound Austalide F have identified a homologous "ast" gene cluster in Penicillium arizonense, providing significant insights into the enzymatic players involved. royalsocietypublishing.org

The biosynthesis of the phthalide core of this compound is initiated by a polyketide synthase (PKS). In the "ast" cluster, the gene astE encodes a PKS responsible for constructing the polyketide backbone from acetate units. royalsocietypublishing.org Fungal PKSs are large, multidomain enzymes that iteratively condense and modify acyl-CoA precursors. The PKS involved in austalide biosynthesis is a non-reducing PKS, which leads to the formation of an aromatic polyketide intermediate that is subsequently processed into the phthalide structure.

Following the formation of the polyketide-derived phthalide, a prenyltransferase (PT) catalyzes the crucial step of attaching the farnesyl moiety. The "ast" gene cluster contains astG, which encodes a UbiA-type prenyltransferase. royalsocietypublishing.org This class of enzymes is responsible for transferring the C15 farnesyl pyrophosphate (FPP) from the mevalonate pathway onto the aromatic polyketide core, thereby creating the hybrid polyketide-terpenoid scaffold of the austalides. This prenylation step is a key branching point, diverting common primary metabolites into the specialized secondary metabolism that leads to the production of this compound and its congeners. Subsequent enzymatic modifications, including those by a flavin-monooxygenase (AstF) and a terpene cyclase (AstH), further elaborate this scaffold to yield the complex polycyclic architecture of the austalides. royalsocietypublishing.org

Gene (from "ast" cluster)EnzymeProposed Function in Austalide Biosynthesis
astEPolyketide Synthase (PKS)Synthesis of the polyketide backbone for the phthalide core
astGPrenyltransferase (PT)Attachment of the farnesyl group to the polyketide core
astFFlavin-Monooxygenase (FMO)Epoxidation of the terminal double bond of the farnesyl group
astHTerpene Cyclase (CYC)Catalysis of the polycyclization cascade

Oxidative Modification Enzymes (e.g., α-Ketoglutarate-Dependent Oxygenases, Flavin-Monooxygenases)

The structural diversity of the austalide family, including this compound, is largely attributed to the activity of various oxidative enzymes that tailor the core scaffold. Key among these are α-ketoglutarate (αKG)-dependent oxygenases and flavin-monooxygenases (FMOs), which catalyze a range of hydroxylation, epoxidation, and rearrangement reactions.

Research into the biosynthesis of the related compound, austalide F, in Penicillium arizonense has shed light on the function of these enzymes. The biosynthetic gene cluster, designated as 'ast', contains genes for three αKG-dependent oxygenases (AstB, AstI, and AstK) and a flavin-monooxygenase (AstC) that are believed to be involved in the post-cyclization modifications of the austalide skeleton. royalsocietypublishing.org

One of the most remarkable transformations is catalyzed by the α-ketoglutarate-dependent oxygenase, AstB. In the biosynthesis of austalide F, AstB is responsible for the hydroxylation of a precursor at a specific carbon, which initiates the formation of a hemiacetal intermediate. nih.gov This step is crucial for the subsequent construction of the characteristic orthoester moiety found in some austalides. While the precise substrate for AstB in the direct pathway to this compound has not been definitively elucidated, it is highly probable that a similar hydroxylation event, catalyzed by an αKG-dependent oxygenase from the ast cluster, is a key step.

The ast cluster also encodes a flavin-monooxygenase, AstC, which shows high similarity to the Baeyer-Villigerase AusC. royalsocietypublishing.org Baeyer-Villiger oxidations are critical for ring expansion in various metabolic pathways. Although the exact role of AstC in the formation of all austalides is still under investigation, its presence in the gene cluster points to its importance in generating structural diversity within this family of compounds, potentially including the specific oxidative patterns observed in this compound.

Methyltransferase Activity in this compound Tailoring

Methylation is another critical tailoring step in the biosynthesis of many natural products, often affecting their biological activity and stability. In the context of austalide biosynthesis, S-adenosylmethionine (SAM)-dependent methyltransferases play a pivotal role. The 'ast' gene cluster contains two genes encoding methyltransferases, astD and astL. royalsocietypublishing.org

The function of AstL has been characterized in the biosynthesis of austalide F, where it collaborates with the αKG-dependent oxygenase AstB. Following the AstB-catalyzed formation of a hemiacetal intermediate, AstL transfers a methyl group to this intermediate, which leads to the formation of the orthoester functionality. nih.gov This enzymatic collaboration is a unique mechanism for orthoester biosynthesis. Given the structural features of this compound, it is plausible that AstL, or the other methyltransferase AstD, is responsible for specific methylation patterns on the this compound scaffold. AstD, for instance, has been implicated in the methylation of a hydroxyl group at a different position on the austalide core. acs.org

Genetic Basis of this compound Production

Identification and Analysis of Biosynthetic Gene Clusters

The production of this compound and other related meroterpenoids is governed by a biosynthetic gene cluster (BGC). The identification and analysis of the 'ast' cluster in Penicillium arizonense have been instrumental in understanding the genetic blueprint for austalide biosynthesis. royalsocietypublishing.org This cluster contains all the necessary genes for the synthesis of the austalide backbone and its subsequent modifications.

The core of the ast cluster includes a polyketide synthase (PKS) gene (astE), which is responsible for the synthesis of the initial polyketide chain from 5-methylorsellinic acid. royalsocietypublishing.org Following the PKS-mediated synthesis, a prenyltransferase (PT), encoded by astG, attaches a farnesyl group to the polyketide moiety. royalsocietypublishing.org The subsequent steps of epoxidation and cyclization are catalyzed by a flavin-monooxygenase (astF) and a terpene cyclase (astH), respectively, to form the foundational pentacyclic structure of the austalides. nih.gov The tailoring enzymes, including the aforementioned oxidative enzymes and methyltransferases, are also encoded within this cluster, highlighting the coordinated genetic regulation of the entire biosynthetic pathway.

Bioinformatics Approaches for Gene Annotation and Pathway Prediction

Bioinformatics has been a crucial tool in the identification and functional annotation of the genes within the 'ast' cluster. By comparing the DNA sequences of the genes in the P. arizonense genome with those of known biosynthetic genes from other fungi, researchers were able to predict the functions of the individual enzymes involved in austalide biosynthesis. royalsocietypublishing.org

Homology searches using databases of known enzymes allowed for the annotation of the polyketide synthase, prenyltransferase, terpene cyclase, and the various tailoring enzymes. For example, the flavin-monooxygenase AstC was identified based on its high similarity to the known Baeyer-Villigerase AusC. royalsocietypublishing.org Such bioinformatic predictions provide a roadmap for experimental verification, guiding the targeted gene knockout and heterologous expression studies necessary to confirm the function of each enzyme in the pathway.

Reconstitution and Engineering of this compound Biosynthesis

Heterologous Expression Systems for Pathway Elucidation (e.g., Aspergillus oryzae)

A significant challenge in studying fungal natural product biosynthesis is that the producing organisms are often difficult to cultivate in the laboratory or are not genetically tractable. To overcome this, heterologous expression systems are employed, with Aspergillus oryzae being a particularly effective host for the reconstitution of fungal biosynthetic pathways. mdpi.com

The elucidation of the austalide biosynthetic pathway has heavily relied on the expression of genes from the 'ast' cluster in A. oryzae. By systematically introducing different combinations of the ast genes into A. oryzae, researchers have been able to assign functions to the individual enzymes and identify the intermediates of the pathway. royalsocietypublishing.org For instance, the expression of astE, astA, and astG in A. oryzae led to the production of the farnesylated polyketide precursor, confirming the roles of these enzymes in the early stages of biosynthesis. royalsocietypublishing.org This powerful technique allows for the step-by-step reconstruction of the biosynthetic pathway and provides a platform for the engineered biosynthesis of novel austalide analogs. While the complete biosynthetic pathway of this compound has not been fully reconstituted, the successful application of this method for the closely related austalide F demonstrates its feasibility for future studies focused specifically on this compound.

In Vitro Enzymatic Assays for Mechanistic Understanding

The elucidation of the biosynthetic pathway of austalides, including this compound, has been significantly advanced by in vitro enzymatic assays. These studies provide a detailed mechanistic understanding of the post-terpene cyclization modifications that create the vast structural diversity within this family of meroterpenoids. Research has focused on the heterologous expression and purification of enzymes from the identified biosynthetic gene cluster (ast) to characterize their specific catalytic functions.

Key enzymes, particularly α-ketoglutarate (αKG)-dependent dioxygenases and methyltransferases, have been subjected to in vitro analysis to determine their precise roles. royalsocietypublishing.orgnih.gov For instance, several enzymes from the biosynthesis of Austalide F in Penicillium arizonense were expressed in Escherichia coli as His-tagged recombinant proteins, purified, and incubated with predicted pathway intermediates. nih.gov

The assays revealed the specific functions of these enzymes. AstI was shown to hydroxylate the C-6 position of 13-deacetoxyaustalide I. nih.gov One of the most remarkable findings came from the assays involving AstB and AstL. The αKG-dependent oxygenase AstB was found to produce a hemiacetal intermediate. royalsocietypublishing.orgnih.gov Subsequently, the S-adenosylmethionine (SAM)-dependent methyltransferase AstL transfers a methyl group to this hemiacetal, a crucial step in constructing the orthoester functionality characteristic of compounds like Austalide F. royalsocietypublishing.orgresearchgate.net This enzymatic collaboration to form an orthoester is a unique mechanism in natural product biosynthesis. royalsocietypublishing.org

These in vitro reconstitutions are fundamental for confirming gene functions predicted by bioinformatic analysis and for understanding the intricate chemical logic of the biosynthetic pathway. royalsocietypublishing.orgnih.gov They allow for the precise mapping of reaction sequences and the characterization of enzymatic products, which can be challenging to achieve through in vivo studies alone due to the complexity of cellular metabolism.

Table 1: In Vitro Assays of Austalide Biosynthetic Enzymes

Enzyme Enzyme Type Substrate Product Catalytic Function
AstI αKG-dependent dioxygenase 13-deacetoxyaustalide I (8) 9 C-6 hydroxylation nih.gov
AstB αKG-dependent dioxygenase 8 Hemiacetal intermediate (10) C-5 hydroxylation leading to hemiacetal formation royalsocietypublishing.orgnih.gov

| AstL | Methyltransferase | Hemiacetal intermediate (10') | Orthoester (11) | Methylation of the hemiacetal to form the orthoester scaffold royalsocietypublishing.orgnih.gov |

Strategies for Combinatorial Biosynthesis and Analogue Generation

The detailed knowledge acquired from enzymatic assays provides a powerful toolkit for combinatorial biosynthesis, enabling the generation of novel austalide analogues. royalsocietypublishing.orgresearchgate.net Combinatorial biosynthesis is a strategy used to create structurally diverse molecules by altering the enzymatic machinery involved in a natural product's synthesis. nih.govmushroomreferences.com The discovery and characterization of tailoring enzymes, such as the oxygenases and methyltransferases in the austalide pathway, are pivotal for these bioengineering efforts. royalsocietypublishing.org

By manipulating the expression of these enzymes in a heterologous host like Aspergillus oryzae, researchers can generate intermediates, shunt products, and entirely new-to-nature compounds. royalsocietypublishing.orgnih.gov For example, during the heterologous expression of the ast gene cluster, novel meroterpenoids were isolated, including an intermediate lacking a methyl group and a C-2 hydroxylated austalide, which was a previously unreported structure. royalsocietypublishing.orgnih.gov These findings demonstrate that altering the biosynthetic pathway can lead to the accumulation of unique analogues.

Strategies for generating further diversity include:

Enzyme Introduction: Introducing tailoring enzymes from other fungal meroterpenoid pathways into the austalide biosynthetic machinery. researchgate.net

Gene Knockouts: Deleting specific genes in the ast cluster to accumulate intermediates that can be isolated and characterized.

Substrate Feeding: Providing unnatural precursor molecules to the engineered microbial strains to see if they are incorporated into the final structure. researchgate.net

The post-terpene cyclization modification enzymes, like AstB, AstI, and AstL, are particularly valuable tools for combinatorial biosynthesis because they are responsible for the fine-tuning of the molecular scaffold. royalsocietypublishing.org The unique orthoester-forming machinery involving AstB and AstL, for instance, could be harnessed to create novel bioactive compounds. royalsocietypublishing.orgresearchgate.net This approach not only expands the chemical diversity of the austalide family but also holds potential for creating new pharmaceutical leads with improved or novel biological activities. research-nexus.net

Chemical Synthesis and Analog Development of Austalide L

Biomimetic Total Synthesis Approaches to Austalide L and Related Meroterpenoids

Biomimetic strategies for synthesizing austalides and related meroterpenoids often draw inspiration from their natural biogenesis. The proposed biosynthetic pathway begins with the precursor 6-[(2E,6E)-farnesyl]-5,7-dihydroxy-4-methylphthalide. acs.orgnih.gov This molecule is thought to undergo a series of cyclization and oxidation reactions to generate the diverse skeletons of the austalide family. mdpi.comacs.org Synthetic efforts have successfully mirrored these transformations, employing sequential reactions to build the characteristic polycyclic core. acs.org

The total synthesis of austalides, such as the closely related Austalide K, provides a blueprint for accessing the this compound skeleton. A logical retrosynthetic analysis disconnects the complex structure at key junctions, simplifying it into more readily available starting materials. nih.gov

A common strategy involves a late-stage functionalization approach to install the final oxidative patterns. The core polycyclic framework is disconnected through key cyclization reactions. This leads back to two primary fragments: a terpene-derived portion and an aromatic polyketide-derived piece. nih.gov The terpene fragment is typically derived from a precursor like trans,trans-farnesol, while the aromatic core originates from a β-resorcylate derivative. acs.orgnih.gov This biomimetic disconnection guides the entire synthetic sequence, starting from simple precursors and building complexity in a controlled manner.

Table 1: Key Disconnections in the Retrosynthetic Analysis of the Austalide Skeleton

Disconnection PointStrategic Bond CleavagePrecursor Fragments
Final OxidationsC-O bondsPolycyclic alcohol intermediates
Phenylselenium-Mediated CyclizationC-O bond (ether linkage)Drimene core with phenolic group
Reductive Radical CyclizationC-C bond (terpene rings)Acyclic epoxide with aromatic side chain
Polyketide AromatizationC-C and C-O bondsβ,δ-diketodioxinone and trans,trans-farnesol

This interactive table summarizes the key retrosynthetic steps envisioned for constructing the core structure of austalide meroterpenoids.

A cornerstone of the biomimetic synthesis of austalides is the construction of the substituted aromatic core. This is achieved through a polyketide aromatization strategy. acs.org This method mimics the biosynthetic formation of the β-resorcylate moiety. nih.gov

The process involves the reaction of an acylketene, generated in situ from a β,δ-diketodioxinone, with an alcohol derived from the terpene precursor, such as trans,trans-farnesol. nih.gov This reaction forms a dioxinone β-ketoester, which, upon further acylation and subsequent thermolysis, undergoes a cyclization and aromatization cascade. This sequence efficiently yields the corresponding β-resorcylate, incorporating the farnesyl side chain at the correct position, ready for the subsequent cyclization steps. acs.orgnih.gov

With the aromatic core and the terpene side chain in place, the construction of the fused ring system is accomplished through a sequence of stereoselective cyclization reactions. acs.org

First, a titanium(III)-mediated reductive radical cyclization of an epoxide, strategically placed on the terpene chain, is used to form the drimene core. acs.orgnih.gov This step is a powerful method for creating the initial fused ring system with high stereocontrol.

Following the formation of the drimene intermediate, a phenylselenium-mediated cyclization is employed to construct the final ether linkage, completing the essential polycyclic framework of the austalides. acs.org In this reaction, a selenonium ion intermediate is generated, which is then intramolecularly trapped by the phenolic group. acs.org This diastereoselective cyclization secures the trans,transoid,cis-fused ring system characteristic of many austalide natural products. nih.gov Subsequent oxidative steps can then be used to tailor the molecule to achieve the specific structure of natural products like (±)-17S-dihydroaustalide K and (±)-austalide K. acs.org

Synthetic Approaches to this compound Analogs

Access to the core austalide skeleton through total synthesis opens up possibilities for creating novel analogs. By modifying the synthetic route or derivatizing key intermediates, chemists can generate a library of related compounds for structure-activity relationship (SAR) studies.

The design of this compound analogs can be guided by biosynthetic insights and the desire to probe the roles of specific functional groups. Modifications can be introduced at various stages of the synthesis. For instance, analogs of the terpene precursor (trans,trans-farnesol) or the polyketide fragment could be used to introduce different substituents on the final molecule.

Furthermore, post-synthesis modifications of the completed core structure allow for targeted changes. The functional handles present on the austalide skeleton, such as hydroxyl groups and lactones, serve as points for chemical alteration. This approach has been successfully applied in the synthesis of analogs of other meroterpenoids, where functionalization through saponification, reduction, and amidation reactions has yielded diverse structures. researchgate.net

A key strategy for diversifying the austalide structure involves leveraging a common synthetic intermediate. The total synthesis of several austalides has shown that a late-stage intermediate, (±)-13-deacetoxyaustalide I, can serve as a branch point for creating other members of the family. acs.org

By treating this common intermediate with different reagents, its cyclic lactone moiety can be selectively functionalized. For example, reaction with sodium methoxide (B1231860) leads to transesterification to yield (±)-austalide P. acs.org Alternatively, treatment with acid under thermal conditions can induce hydrolysis and elimination to form (±)-13-deoxyaustalide Q acid. acs.org These transformations demonstrate that a single synthetic pathway can provide access to multiple natural products and novel analogs, highlighting an efficient strategy for chemical structure diversification.

Table 2: Chemical Modifications of a Common Austalide Intermediate

IntermediateReagents and ConditionsProductType of Modification
(±)-13-deacetoxyaustalide ISodium methoxide (NaOMe)(±)-austalide PTransesterification
(±)-13-deacetoxyaustalide IAcid (H+), Heat(±)-13-deoxyaustalide Q acidHydrolysis and Elimination

This interactive table illustrates how a central synthetic intermediate can be chemically modified to produce different austalide derivatives.

Chemoenzymatic Synthesis Methodologies for this compound and Derivatives

The development of synthetic strategies for complex natural products like this compound is increasingly benefiting from the integration of enzymatic transformations with traditional chemical methods. This chemoenzymatic approach offers the potential for highly selective and efficient synthesis, often under milder reaction conditions than purely chemical routes. While a dedicated chemoenzymatic total synthesis of this compound has not been explicitly detailed in the scientific literature, the known biosynthetic pathways of related austalides provide a clear blueprint for devising such methodologies. These strategies can be conceptualized around the key enzymatic steps involved in the natural formation of the austalide core and its subsequent modifications.

The biosynthesis of austalides, such as Austalide D and Austalide F, involves a hybrid polyketide-terpenoid pathway. researchgate.netrsc.org This intricate process is orchestrated by a series of enzymes, each performing a specific and highly selective transformation. A plausible chemoenzymatic approach to this compound and its derivatives would involve the strategic replacement of complex chemical steps with these precise biocatalytic reactions. The key enzymatic players in the biosynthesis of the austalide family include polyketide synthases (PKSs), prenyltransferases (PTs), flavin-monooxygenases (FMOs), terpene cyclases (CYCs), and various tailoring enzymes like α-ketoglutarate (αKG)-dependent oxygenases. royalsocietypublishing.org

A potential chemoenzymatic route could commence with the chemical synthesis of a simplified phthalide (B148349) precursor. This chemically derived core could then be subjected to a series of enzymatic modifications to construct the full this compound scaffold. For instance, a key step in the biosynthesis of austalides is the prenylation of the phthalide core, a reaction catalyzed by a prenyltransferase. royalsocietypublishing.org This could be followed by an enzyme-controlled epoxidation and a subsequent stereospecific cyclization of the terpene chain, mediated by a terpene cyclase, to form the characteristic polycyclic system of the austalides. nih.govrsc.org

Furthermore, the generation of this compound derivatives could be achieved by leveraging the substrate promiscuity of the involved enzymes. By feeding chemically synthesized, non-natural phthalide precursors to the enzymatic cascade, it may be possible to generate a library of novel this compound analogs. The final tailoring steps, which often involve hydroxylations and other oxidations to yield the various members of the austalide family, are also amenable to an enzymatic approach, potentially utilizing oxygenases to introduce functionality at specific positions. royalsocietypublishing.org

The following table outlines the key enzymes involved in the biosynthesis of related austalides and their potential application in a chemoenzymatic synthesis of this compound and its derivatives.

Enzyme ClassSpecific Enzyme (from related biosynthesis)Proposed Chemoenzymatic Function for this compound SynthesisPotential for Derivative Generation
Polyketide Synthase (PKS) AstEIn vitro synthesis of the phthalide core from simple acyl-CoA precursors.Use of non-natural starter and extender units to create novel phthalide cores.
Prenyltransferase (PT) AstG (UbiA type)Regiospecific farnesylation of a chemically or enzymatically produced phthalide intermediate.Acceptance of alternative prenyl donors or modified phthalide substrates.
Flavin-Monooxygenase (FMO) AstFStereoselective epoxidation of the terminal double bond of the farnesyl chain.Potential for altered substrate specificity leading to different epoxidation patterns.
Terpene Cyclase (CYC) AstHCatalysis of the polyene cyclization cascade to form the core polycyclic structure.Generation of diverse stereoisomers or novel ring systems from modified precursors.
αKG-dependent oxygenase AstB, AstI, AstKRegio- and stereospecific hydroxylation and other oxidative modifications of the austalide scaffold.Introduction of hydroxyl groups at various positions to create a diverse range of derivatives.

The development of such chemoenzymatic strategies is reliant on the successful identification, isolation, and characterization of the requisite enzymes from austalide-producing fungi. Subsequent enzyme engineering efforts could further enhance their stability and broaden their substrate scope, making them more versatile tools for the synthetic chemist. This approach not only holds promise for the efficient synthesis of this compound but also opens a gateway to a vast chemical space of novel derivatives with potentially valuable biological activities.

Pharmacological Potential and Mechanistic Insights of Austalide L

Investigation of Anti-Osteoporosis Potential

Osteoporosis is a metabolic bone disease characterized by an imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts, leading to reduced bone mineral density and an increased risk of fractures. nih.govnih.gov Therapeutic strategies often target the inhibition of osteoclast activity or the promotion of osteoblast function. nih.govresearchgate.net Austalide L has been identified as a compound of interest in this area.

Modulation of Osteoclast Differentiation Pathways

Research has shown that this compound possesses inhibitory activity against osteoclast differentiation. nih.gov Osteoclasts are multinucleated cells responsible for bone resorption, and their formation is a critical process in bone remodeling. researchgate.net The differentiation of osteoclasts is induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.gov In a study evaluating a series of meroterpenoid derivatives, this compound was among those identified as having osteoclast-differentiation-inhibitory activity. nih.gov This suggests that this compound can interfere with the RANKL-induced signaling cascade that leads to the formation of mature osteoclasts, thereby potentially reducing bone resorption.

Promotion of Osteoblast Formation Mechanisms

While the inhibition of osteoclast differentiation by this compound has been reported, specific research detailing its direct effects on the promotion of osteoblast formation is not extensively covered in the available scientific literature. Osteoblasts are responsible for synthesizing new bone matrix, and promoting their activity is a key strategy for treating osteoporosis. researchgate.net Although related compounds like Austalide K have demonstrated an ability to enhance osteoblast differentiation, similar detailed mechanistic studies for this compound are not yet available. nih.govresearchgate.net

Effects on Key Bone Remodeling Markers and Gene Expression (e.g., NFATc1, TRAP, DC-STAMP, Runx2, OCN, OPN)

The process of bone remodeling is controlled by a complex network of signaling molecules and transcription factors. tg.org.auorthobullets.com In osteoclast differentiation, key markers include the Nuclear Factor of Activated T-cells c1 (NFATc1), which is a master regulator of osteoclastogenesis, as well as tartrate-resistant acid phosphatase (TRAP) and dendritic cell-specific transmembrane protein (DC-STAMP), which are crucial for cell fusion and bone resorption. nih.govnih.gov For osteoblast formation, Runt-related transcription factor 2 (Runx2) is a critical transcription factor that upregulates genes like osteocalcin (B1147995) (OCN) and osteopontin (B1167477) (OPN), which are involved in bone matrix synthesis and mineralization. nih.govnih.gov

While studies on the related compound Austalide K have shown it significantly suppresses the expression of osteoclast-related genes like NFATc1 and DC-STAMP and upregulates osteoblast-related genes such as Runx2, OCN, and OPN, specific data on how this compound affects the expression of these particular markers is not detailed in the currently available research. nih.govnih.gov The primary reported activity for this compound is the inhibition of osteoclast differentiation. nih.gov

Table 1: Summary of Investigated Anti-Osteoporosis Potential of this compound

Area of Investigation Finding for this compound Reference
Inhibition of Osteoclast Differentiation Reported to inhibit RANKL-induced osteoclast differentiation. nih.gov
Promotion of Osteoblast Formation Specific data not available in current literature. N/A

Antimicrobial Activity Research

The emergence of drug-resistant pathogens necessitates the search for new antimicrobial agents. nih.gov Natural products, including those from marine-derived fungi, are a promising source of novel compounds with antibacterial and antifungal properties. researchgate.netresearchgate.net The austalide family of compounds, including this compound, has been noted for its potential antimicrobial functions. researchgate.net

Evaluation against Bacterial Pathogens

This compound has been identified as having antibacterial properties. researchgate.netglobalauthorid.com In studies screening fungal metabolites for bioactivity, extracts containing austalides have shown inhibitory effects against various bacteria. One report specifically mentioned that either this compound or the closely related Austalide W demonstrated antibacterial activity. globalauthorid.com However, detailed studies specifying the full spectrum of bacterial pathogens susceptible to this compound and its minimum inhibitory concentrations (MIC) are limited in the available literature. Research on other austalides, such as M and N, has shown a broad spectrum of activity, suggesting the potential for this class of compounds. researchgate.net

Assessment of Antifungal Properties

While the broader class of austalides has been associated with general antimicrobial activity, specific data evaluating the antifungal properties of this compound against various fungal pathogens are not prominently featured in the reviewed scientific literature. researchgate.netresearchgate.net Research has confirmed antifungal activity in other natural products, but dedicated studies on this compound's efficacy against specific fungal strains are required to establish its potential in this area. uj.edu.plimist.ma

Table 2: Summary of Antimicrobial Research on this compound

Activity Finding for this compound Reference
Antibacterial Mentioned as having antibacterial activity (in a study referencing this compound or W). researchgate.netglobalauthorid.com

Table 3: List of Compounds Mentioned

Compound Name
Austalide K
This compound
Austalide M
Austalide N
Austalide P
Austalide V
Austalide W
Dendritic cell-specific transmembrane protein (DC-STAMP)
Nuclear Factor of Activated T-cells c1 (NFATc1)
Osteocalcin (OCN)
Osteopontin (OPN)
Runt-related transcription factor 2 (Runx2)

Antiviral Effects

The antiviral potential of the austalide family of compounds has been an area of active research. researchgate.netresearchgate.net While specific studies on this compound are part of a broader investigation into this class of molecules, the general antiviral properties of austalides provide a foundation for understanding its potential.

Activity against Specific Viral Strains (e.g., Influenza Virus A)

Research has highlighted the potential of austalide compounds against the influenza A virus. For instance, Austalide U has demonstrated activity against the H1N1 strain of influenza A. researchgate.net This finding suggests that other austalides, including this compound, might also possess antiviral properties against this and other viral strains. The structural similarities within the austalide family provide a rationale for investigating the broader antiviral spectrum of these compounds. mdpi.com The development of new carbon skeletons within the austalide class is considered a promising avenue for the discovery of novel antiviral mechanisms against influenza A (H1N1). mdpi.com

Cellular Mechanism Studies of Antiviral Action

The precise cellular mechanisms underlying the antiviral action of this compound are still under investigation. However, studies on related compounds and other antiviral agents offer insights into potential pathways. Many antiviral drugs target specific viral components, such as enzymes essential for replication, or interfere with the virus's ability to enter or exit host cells. nih.govimmunisationcoalition.org.aumdpi.com For example, some antivirals work by inhibiting viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. immunisationcoalition.org.aumdpi.com Others may inhibit the viral RNA polymerase, an enzyme necessary for replicating the viral genome. mdpi.com It is plausible that this compound could act through one or more of these mechanisms, or potentially through novel pathways that modulate the host's immune response to viral infection. elifesciences.org

Antitumor Activity Investigations

The antitumor properties of austalides have been a significant focus of research, with studies exploring their effects on various cancer cell lines and their potential molecular targets. researchgate.netresearchgate.netresearchgate.net

Exploration of Antiproliferative Effects on Cancer Cell Lines

Numerous studies have demonstrated the antiproliferative effects of various natural compounds on cancer cell lines. rsc.orgejgm.co.uknih.gov Within the austalide family, several members have shown cytotoxic activity against different cancer cell lines. For example, Austalide X displayed an IC50 value of 51.6 µg/mL against a murine cancer cell line. researchgate.net Another study reported that certain austalide derivatives exhibited moderate to pronounced cytotoxicity, with IC50 values as low as 0.2 μM. researchgate.net Specifically, some austalides have shown inhibitory activity against AP-1-dependent transcriptional activity in JB6 Cl41 cell lines at non-cytotoxic concentrations. researchgate.netacs.org The antiproliferative activity of these compounds suggests that they may interfere with key cellular processes required for cancer cell growth and survival. samipubco.commdpi.com

Potential Molecular Interactions with Cancer-Related Targets

The molecular mechanisms underlying the antitumor activity of austalides are multifaceted and likely involve interactions with multiple cellular targets. mdpi.com Research into other natural products has revealed various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and interference with key signaling pathways that are often dysregulated in cancer. ejgm.co.uknih.gov For instance, some compounds exert their effects by targeting proteins involved in cell survival and proliferation, such as those in the PI3K/Akt/mTOR and JAK/STAT signaling pathways. nih.gov The ability of some natural products to induce apoptosis is often linked to the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2. ejgm.co.uk Furthermore, the inhibition of transcription factors such as NF-κB, which plays a crucial role in inflammation and cancer, is another potential mechanism. nih.gov While the specific molecular targets of this compound are yet to be fully elucidated, the known activities of related compounds suggest that it may act through similar pathways to exert its antitumor effects.

Research into Other Biological Activities (e.g., Anti-inflammatory)

Beyond their antiviral and antitumor potential, austalides have been investigated for a range of other biological activities, including anti-inflammatory effects. researchgate.netresearchgate.net Several studies have reported the anti-inflammatory properties of various natural compounds, often by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophage cell lines like RAW 264.7. mdpi.comnih.gov For example, some meroterpenoids have shown moderate inhibitory activities against NO production. researchgate.net The anti-inflammatory potential of these compounds is significant, as inflammation is a key process in many diseases. mdpi.com

In addition to anti-inflammatory activity, other biological effects of austalides have been noted. For instance, Austalide K has been shown to inhibit osteoclast differentiation, suggesting a potential role in treating bone diseases like osteoporosis. mdpi.com This compound was found to suppress the mRNA expression of key genes involved in the formation of mature osteoclasts. mdpi.com Furthermore, some austalides have exhibited α-glucosidase inhibitory activity, indicating potential applications in managing diabetes. researchgate.net

Exploration of Molecular Targets and Pathways of this compound Action

The biological activities of the austalide family of compounds are attributed to their interaction with specific molecular targets, leading to the modulation of cellular pathways. royalsocietypublishing.org Investigations have pointed towards mechanisms involving enzyme inhibition and the regulation of transcription factors. royalsocietypublishing.orgresearchgate.net While research has covered a range of austalides, this section focuses on the specific findings related to this compound and its interaction with key molecular targets.

The austalide class of compounds has been identified as having inhibitory effects against several enzymes, highlighting a key mechanism for their pharmacological potential. royalsocietypublishing.orgresearchgate.net

α-Glucosidase Inhibition

The austalide family has demonstrated notable α-glucosidase inhibitory activity. royalsocietypublishing.orgnih.gov This enzyme is a key target in managing type 2 diabetes, as its inhibition slows down carbohydrate digestion and reduces postprandial glucose levels. While the broader family is known for this activity, specific inhibitory data for this compound against α-glucosidase is not extensively detailed in the currently available research. However, studies on closely related austalides provide insight into the potential of this class of compounds. For instance, Austalides N and O have shown potent α-glucosidase inhibitory effects, in some cases stronger than the positive control, acarbose.

Endo-1,3-β-D-Glucanase Inhibition

Several austalides have been reported to significantly inhibit endo-1,3-β-D-glucanase. researchgate.net This enzyme is crucial for the breakdown of β-glucans, which are key structural components of fungal cell walls. Inhibition of this enzyme can therefore disrupt fungal growth and development, indicating antifungal potential. researchgate.net While specific quantitative data on the inhibition of endo-1,3-β-D-glucanase by this compound is not prominently available, the consistent activity within the austalide family suggests it may share this property.

CompoundTarget EnzymeReported ActivityIC50 ValueReference
Austalide Familyα-GlucosidaseInhibitory ActivityN/A royalsocietypublishing.orgnih.gov
Austalide FamilyEndo-1,3-β-D-glucanaseInhibitory ActivityN/A researchgate.net
Austalide Nα-GlucosidasePotent InhibitorData not specified
Austalide Oα-GlucosidasePotent InhibitorData not specified

Beyond direct enzyme inhibition, austalides are known to modulate cellular signaling pathways by affecting transcription factors. Activator protein-1 (AP-1) is a key transcription factor that regulates gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines. It plays a critical role in cellular processes like proliferation, differentiation, and apoptosis.

Research has indicated that some austalides can inhibit AP-1-dependent transcriptional activity. researchgate.net This modulation suggests a potential mechanism for the anti-inflammatory and antitumor activities observed in this compound family. While four austalide compounds have been specifically reported to inhibit AP-1 activity at non-cytotoxic concentrations, detailed studies focusing exclusively on this compound's interaction with the AP-1 pathway are limited in the reviewed literature. researchgate.net

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential molecular targets and estimating the binding affinity between a ligand, such as this compound, and a protein.

While specific molecular docking studies detailing the binding of this compound to α-glucosidase, endo-1,3-β-D-glucanase, or AP-1 are not extensively published, related research provides a framework for how such investigations could proceed. For example, metabolomic studies have identified this compound as a relevant compound in bioactive extracts, and computational analyses like ADME/TOPKAT (Absorption, Distribution, Metabolism, Excretion, and Toxicity) have been performed on other new austalides, like Austalide Z, to predict their pharmacokinetic properties. nih.govresearchgate.netresearchgate.net

A molecular docking analysis involving this compound or W was mentioned in the context of identifying bioactive metabolites, suggesting its potential interaction with various protein targets. researchgate.netresearchgate.net Such computational approaches could elucidate the specific amino acid residues involved in the binding pocket and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex, thereby explaining the mechanistic basis for its enzyme inhibition or transcription factor modulation.

CompoundComputational MethodFinding/PurposeReference
Austalide ZADME/TOPKATPrediction of pharmacokinetic, pharmacodynamic, and toxicity properties. nih.govresearchgate.net
This compound or WMolecular Docking ContextIdentified as a statistically relevant feature for antibacterial activity, suggesting interaction with protein targets. researchgate.netmdpi.com

Future Perspectives and Advanced Research Methodologies for Austalide L

Development of Advanced Analytical Techniques for Austalide L Profiling

The accurate detection and quantification of this compound and its analogs within complex biological matrices are fundamental to understanding its biosynthesis and function. Modern analytical chemistry offers a powerful toolkit for this purpose. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, stands as a cornerstone for separating and identifying these compounds. uni-duesseldorf.debiorxiv.org Untargeted metabolomics approaches, which aim to capture a broad snapshot of all small molecules in a sample, have proven effective in identifying this compound as a component of the fungal metabolome. mdpi.com This technique utilizes high-resolution mass spectrometry to generate vast datasets that can be mined to pinpoint specific compounds of interest. mdpi.com

Further refinement of these techniques involves the use of different ionization sources and mass analyzers to enhance sensitivity and specificity. For instance, electrospray ionization (ESI) is commonly used for polar compounds like this compound. uni-duesseldorf.de The application of advanced data processing software is also crucial for navigating the complexity of metabolomic data and confidently identifying this compound among a sea of other metabolites. dntb.gov.uadntb.gov.ua

Integration of Omics Technologies (e.g., Metabolomics, Genomics) in this compound Research

The true power of modern biological research lies in the integration of multiple "omics" technologies to create a holistic view of a biological system. nih.govresearchgate.net For this compound, this multi-omics approach is essential for connecting the compound to its genetic blueprint and understanding its role within the producing organism.

Metabolomics , as mentioned, provides a direct measurement of this compound and other related metabolites. dntb.gov.uamdpi.com Studies have successfully used metabolomic strategies to analyze the chemical profiles of fungi and identify bioactive compounds, including various austalides. mdpi.comnih.govresearchgate.net This can reveal how different environmental conditions or genetic modifications affect the production of this compound. mdpi.com

Genomics provides the foundational information by sequencing the entire genome of the this compound-producing fungus. frontiersin.orgmdpi.com This allows for the identification of the biosynthetic gene cluster (BGC) responsible for its production. researchgate.net Fungal secondary metabolites are often synthesized by a series of enzymes encoded by genes clustered together on a chromosome. researchgate.net

Transcriptomics , which analyzes the complete set of RNA transcripts, bridges the gap between genomics and metabolomics. frontiersin.org It reveals which genes in the this compound BGC are actively being expressed under specific conditions, providing insights into the regulation of its biosynthesis. frontiersin.org The integration of these omics datasets allows researchers to build comprehensive models of how this compound is produced and regulated, opening doors for targeted genetic manipulation. researchgate.netmdpi.com

Computational Chemistry Approaches for Structure-Activity Relationship (SAR) Derivation and Mechanistic Predictions

Computational chemistry has become an indispensable tool in natural product research, offering insights that can guide and accelerate experimental work. For this compound, computational approaches can be used to predict its three-dimensional structure and understand how it interacts with biological targets.

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. By creating computational models of this compound and its analogs, researchers can predict how modifications to its structure might enhance its desired effects or reduce unwanted ones. nih.gov This is crucial for designing new, more potent, or selective derivatives. nih.gov

Furthermore, quantum chemical calculations can be used to investigate the mechanisms of the enzymatic reactions involved in this compound biosynthesis. nih.govrsc.orgresearchgate.netnih.gov These calculations can help to elucidate complex reaction pathways, such as the cyclization steps that form the intricate ring systems of austalides. nih.gov This fundamental understanding is critical for efforts to bioengineer the production of these molecules. rsc.orgresearchgate.netnih.gov

Bioengineering Strategies for Enhanced this compound Production and Diversification

The knowledge gained from omics and computational studies can be directly applied to bioengineering strategies aimed at increasing the production of this compound or creating novel analogs. Fungi are increasingly being used as "cell factories" for the production of valuable compounds. nih.gov

One key strategy is the heterologous expression of the this compound biosynthetic gene cluster in a well-characterized host organism like Aspergillus oryzae or Saccharomyces cerevisiae. researchgate.netfrontiersin.org This allows for more controlled and potentially higher-yield production than in the native fungus. researchgate.net

Furthermore, the principles of combinatorial biosynthesis can be applied to generate novel austalide derivatives. pnas.org This involves swapping or modifying the enzymes (such as polyketide synthases) within the biosynthetic pathway to create "unnatural" natural products with potentially new biological activities. frontiersin.orgpnas.org Recent advancements in understanding fungal polyketide synthases (PKSs) are paving the way for more rational engineering of these molecular assembly lines. biorxiv.orgnih.gov This could lead to a diverse library of this compound-related compounds for biological screening. beilstein-journals.orgbeilstein-journals.org

Exploration of Novel Biological Targets and Therapeutic Applications for this compound and its Analogs

While some biological activities of austalides have been reported, including cytotoxic and antimicrobial effects, the full therapeutic potential of this compound and its derivatives remains largely unexplored. nih.govontosight.airesearchgate.netresearchgate.netresearchgate.net Future research will focus on identifying the specific molecular targets of these compounds.

Screening this compound and its synthetically or biosynthetically derived analogs against a wide range of biological targets, such as enzymes and receptors, could uncover new therapeutic applications. nih.govontosight.ai For instance, related meroterpenoids have shown promise as inhibitors of enzymes like inosine-50-monophosphate dehydrogenase (IMPDH2), which is relevant to immunosuppression. mdpi.com

Metabolomics studies have also detected this compound in various biological contexts, such as in studies of pulmonary metastatic carcinoma and in relation to taste values in rice, suggesting its potential involvement in diverse biological processes that warrant further investigation. mdpi.comnih.govresearchgate.net The exploration of these novel biological activities, coupled with the ability to generate new derivatives through bioengineering, positions this compound as a promising scaffold for future drug discovery and development. researchgate.net

Q & A

Q. What analytical techniques are recommended for the identification and structural elucidation of Austalide L?

To confirm the identity of this compound, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, related austalides (e.g., M, N, O) were structurally characterized using these methods in prior studies . Cross-validation with spectral databases (e.g., SciFinder, PubChem) and detailed reporting of experimental parameters (e.g., solvent systems, instrument calibration) are critical for reproducibility .

Q. How can this compound be isolated from natural sources, and what purification strategies are effective?

this compound is typically isolated via solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). For instance, Zhou et al. (2018) isolated austalides from marine sponges using gradient elution with hexane-ethyl acetate . Researchers should document solvent ratios, column packing materials, and retention times to enable replication .

Q. What are the known biological activities of this compound, and how are these assays designed?

this compound exhibits antitumor activity, particularly against leukemia and colon cancer cell lines (e.g., L5178Y, HT-29). Assays should follow standardized protocols:

  • Cell viability : Use MTT or WST-1 assays with dose-response curves (e.g., 0.1–100 µM) and positive controls (e.g., doxorubicin).
  • Synergy studies : Test combinations with other phytochemicals to assess additive or synergistic effects, as seen in total phthalide extracts from Angelica sinensis .
  • Data validation : Include triplicate measurements and statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound across different cancer models?

Contradictions may arise from variations in cell line sensitivity, culture conditions, or compound purity. To address this:

  • Meta-analysis : Compare datasets across studies, focusing on IC50 values, exposure times, and cell viability endpoints.
  • Experimental replication : Reproduce conflicting studies under standardized conditions (e.g., ATCC-certified cell lines, controlled hypoxia levels) .
  • Mechanistic probes : Use transcriptomics or proteomics to identify pathway-specific responses (e.g., apoptosis vs. necrosis) .

Q. What methodologies are recommended for elucidating the mechanism of action of this compound in cancer cells?

A multi-omics approach is advised:

  • Transcriptomics : RNA sequencing to identify differentially expressed genes (e.g., apoptotic markers like BAX/BCL-2).
  • Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) to quantify protein expression changes.
  • Molecular docking : Predict binding affinities between this compound and targets (e.g., tubulin, topoisomerases) using software like AutoDock Vina.
  • Functional validation : siRNA knockdown of candidate targets to confirm their role in observed effects .

Q. How can structural modifications of this compound improve its bioactivity and pharmacokinetic properties?

Structure-activity relationship (SAR) studies should focus on:

  • Core modifications : Introduce halogen groups or ester derivatives to enhance solubility or stability.
  • In vitro ADME profiling : Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 cell models).
  • In vivo validation : Use xenograft models to evaluate bioavailability and toxicity. Document synthesis routes and characterization data in supplementary materials to avoid overcrowding the main manuscript .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.